2-Vinyl-4-hydroxymethyldeuteroporphyrin

描述

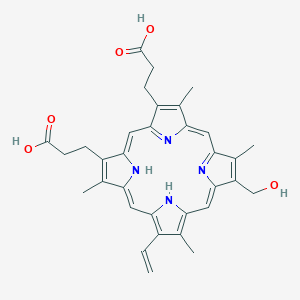

2-Vinyl-4-hydroxymethyldeuteroporphyrin (CAS 141407-08-1) is a synthetic porphyrin derivative with a molecular structure featuring a vinyl group at position 2 and a hydroxymethyl group at position 4 of the deuteroporphyrin IX backbone. This compound plays a critical role in biochemical research, particularly in elucidating heme biosynthesis pathways, porphyrin metabolism, and photodynamic therapy (PDT) mechanisms. Its structural modifications make it a valuable intermediate or inhibitor in enzymatic processes, such as those catalyzed by ferrochelatase or coproporphyrinogen oxidase, which are pivotal in heme production . Researchers utilize this compound to probe catalytic steps in porphyrin metabolism, offering insights into genetic or metabolic disorders like porphyrias .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin typically involves the modification of deuteroporphyrin IXThis can be achieved through a series of organic reactions, including alkylation and hydroxylation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. The process often includes purification steps such as chromatography to isolate the desired product .

化学反应分析

Types of Reactions

2-Vinyl-4-hydroxymethyldeuteroporphyrin undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Various alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

科学研究应用

2-Vinyl-4-hydroxymethyldeuteroporphyrin has several scientific research applications:

Chemistry: Used as a model compound to study the properties and reactions of porphyrins.

Biology: Investigated for its role in heme biosynthesis and its potential effects on cellular processes.

Medicine: Explored for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.

作用机制

The mechanism of action of 2-Vinyl-4-hydroxymethyldeuteroporphyrin involves its interaction with molecular targets such as enzymes involved in heme biosynthesis. The compound can modulate the activity of these enzymes, affecting the overall pathway and leading to changes in cellular metabolism. Additionally, its ability to generate reactive oxygen species upon light activation makes it a potential candidate for photodynamic therapy .

相似化合物的比较

Structural Comparison

The compound’s unique substituents at positions 2 (vinyl) and 4 (hydroxymethyl) differentiate it from naturally occurring porphyrins like protoporphyrin IX (PPIX) and deuteroporphyrin IX. For example:

Functional and Mechanistic Differences

- Enzymatic Interactions : Unlike PPIX, which is a direct precursor for heme, this compound may act as a competitive inhibitor in specific enzymatic steps due to its modified substituents .

Metabolic Pathways

The compound’s synthetic nature allows it to bypass or disrupt natural porphyrin metabolism, making it a tool for studying pathological accumulations of porphyrins. This contrasts with endogenous porphyrins, which follow tightly regulated biosynthetic pathways .

生物活性

Overview

2-Vinyl-4-hydroxymethyldeuteroporphyrin is a porphyrin derivative with significant implications in biological activity, particularly in relation to heme biosynthesis and potential therapeutic applications. This compound, with the molecular formula , is characterized by its unique functional groups, which enhance its chemical reactivity and biological properties.

The biological activity of this compound is primarily linked to its interaction with enzymes involved in the heme biosynthetic pathway. It modulates the activity of these enzymes, which can lead to alterations in cellular metabolism. Moreover, this compound is capable of generating reactive oxygen species (ROS) upon light activation, making it a candidate for photodynamic therapy (PDT) in cancer treatment .

Biological Applications

- Photodynamic Therapy : The ability to produce ROS upon light activation positions this compound as a promising agent in PDT, targeting cancer cells while minimizing damage to surrounding healthy tissue.

- Heme Biosynthesis Research : The compound serves as a model for studying porphyrin metabolism and the effects of various agents on heme synthesis, which is crucial for understanding disorders related to heme metabolism .

- Biomarker Development : Research has explored its use as an internal standard for clinical analysis of porphyrins, particularly in non-invasive biomarker studies concerning environmental exposure and metabolic disruptions in wildlife .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on Heme Metabolism : A study demonstrated that alterations in heme metabolism could be monitored using fecal porphyrin profiles in river otters exposed to oil spills. The presence of this compound was noted as an internal standard for analyzing porphyrins, showcasing its relevance in environmental health assessments .

- Photodynamic Efficacy : In vitro experiments indicated that this compound exhibited potent photodynamic effects against various cancer cell lines. The generation of ROS upon light exposure led to significant apoptosis in targeted cells, suggesting its potential utility in oncological therapies.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other porphyrins:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Protoporphyrin IX | Lacks vinyl and hydroxymethyl groups | Primarily involved in heme synthesis |

| Uroporphyrin | Contains carboxyl groups | Less reactive than vinyl derivatives |

| Coproporphyrin | Similar structure but fewer carboxyl groups | Used in clinical diagnostics |

常见问题

Basic Research Questions

Q. What is the role of 2-vinyl-4-hydroxymethyldeuteroporphyrin in heme biosynthesis pathways, and how can researchers experimentally validate its function as an intermediate or inhibitor?

- Methodological Answer : To study its role, researchers can use in vitro enzymatic assays with ferrochelatase or other heme-synthesis enzymes. By adding the compound to reaction mixtures containing substrates like protoporphyrin IX and monitoring iron incorporation via UV-Vis spectroscopy (e.g., absorbance shifts at 400–420 nm), its inhibitory or intermediate role can be deduced. Competitive inhibition kinetics (e.g., Lineweaver-Burk plots) can further clarify its mechanism .

Q. What synthetic routes are available for preparing this compound, and how can purity be ensured for research applications?

- Methodological Answer : The compound is typically synthesized via modifications of deuteroporphyrin IX, such as vinyl group introduction via Heck coupling or hydroxylation reactions. Purity is validated using HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and mass spectrometry (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~655). Recrystallization from ether/petroleum ether (60–80°C) is recommended for high-purity isolation .

Q. How can researchers detect and quantify this compound in biological samples (e.g., cell lysates)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Samples are extracted using methanol/chloroform (3:1), centrifuged, and supernatants analyzed via reverse-phase HPLC coupled to a triple quadrupole MS. Calibration curves using deuterated internal standards (e.g., d₄-deuteroporphyrin) improve accuracy .

Advanced Research Questions

Q. How does this compound interact with ferrochelatase under varying pH conditions, and what experimental designs can resolve contradictory data on its inhibition kinetics?

- Methodological Answer : Use stopped-flow kinetics to measure ferrochelatase activity at pH 7.4 (physiological) vs. pH 8.5 (optimal for enzymatic assays). Compare inhibition constants (Kᵢ) derived from Michaelis-Menten plots under both conditions. Surface plasmon resonance (SPR) can further quantify binding affinities. Discrepancies may arise from pH-dependent conformational changes in the enzyme, requiring cross-validation with circular dichroism (CD) spectroscopy .

Q. What strategies optimize the photodynamic activity of this compound in cancer cell models, and how do its spectral properties influence light-dose parameters?

- Methodological Answer : Measure its singlet oxygen quantum yield (ΦΔ) using a chemical trap (e.g., 1,3-diphenylisobenzofuran) and compare absorption/emission spectra (e.g., Soret band ~400 nm, Q-bands 500–650 nm). For in vitro studies, irradiate cells (e.g., A549 lung cancer) with a 630 nm laser at 10–50 J/cm² after 24-hour incubation with the compound. Cell viability is assessed via MTT assays, with ROS detection using DCFH-DA fluorescence .

Q. How can researchers address stability challenges of this compound in aqueous buffers during long-term enzymatic studies?

- Methodological Answer : Stability is pH-dependent; use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation. Monitor degradation via UV-Vis spectroscopy over 24–72 hours. For prolonged assays, lyophilize the compound and reconstitute in DMSO immediately before use. LC-MS can identify degradation products (e.g., demetalation or vinyl group oxidation) .

Q. What computational methods are suitable for modeling the interaction between this compound and heme biosynthesis enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with ferrochelatase crystal structures (PDB: 1HRK) can predict binding modes. Molecular dynamics simulations (GROMACS) over 100 ns trajectories assess stability of the enzyme-ligand complex. QM/MM calculations (e.g., Gaussian/Amber) evaluate electronic interactions, such as vinyl group π-stacking with active-site residues .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting reports on the compound’s efficacy in photodynamic therapy (PDT) across different cancer cell lines?

- Methodological Answer : Perform meta-analysis of IC₅₀ values from standardized assays (e.g., MCF-7 vs. B16F10 cells) while controlling for variables like light dose, incubation time, and intracellular uptake (measured via flow cytometry with porphyrin autofluorescence). Differences may stem from cell-specific porphyrin transporter expression (e.g., ABCG2 efflux pumps), validated via siRNA knockdown experiments .

Q. What statistical approaches are recommended for analyzing dose-response data when this compound exhibits non-linear inhibition kinetics?

- Methodological Answer : Use a four-parameter logistic model (e.g., GraphPad Prism) to fit dose-response curves. For non-competitive or mixed inhibition, global fitting of datasets across substrate concentrations with equations like improves accuracy. Bootstrap resampling (n=1000 iterations) quantifies confidence intervals for Kᵢ values .

属性

IUPAC Name |

3-[18-(2-carboxyethyl)-7-ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUWHRCZJQHFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)CO)C(=C3CCC(=O)O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123010 | |

| Record name | 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119431-30-0 | |

| Record name | 2-Vinyl-4-hydroxymethyldeuteroporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。